Methyl 6-bromohexanoate

Lipophilicity ADME Pharmacokinetics

Methyl 6-bromohexanoate is an ω-bromoacid ester with the molecular formula C7H13BrO2 and a molecular weight of 209.08 g/mol. It is a clear to pale yellow liquid at room temperature and is valued as a versatile C6 building block in organic synthesis.

Molecular Formula C7H13BrO2
Molecular Weight 209.08 g/mol
CAS No. 14273-90-6
Cat. No. B076898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromohexanoate
CAS14273-90-6
Molecular FormulaC7H13BrO2
Molecular Weight209.08 g/mol
Structural Identifiers
SMILESCOC(=O)CCCCCBr
InChIInChI=1S/C7H13BrO2/c1-10-7(9)5-3-2-4-6-8/h2-6H2,1H3
InChIKeyKYLVAMSNNZMHSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Bromohexanoate (CAS 14273-90-6) Procurement Data for C6 Building Block and PROTAC Linker Applications


Methyl 6-bromohexanoate is an ω-bromoacid ester with the molecular formula C7H13BrO2 and a molecular weight of 209.08 g/mol . It is a clear to pale yellow liquid at room temperature and is valued as a versatile C6 building block in organic synthesis. Its primary utility stems from the bifunctional reactivity offered by its terminal alkyl bromide and methyl ester group, which enables its use in nucleophilic substitutions, alkylations, and as a PROTAC linker .

The Pitfalls of Generic Substitution: Why Methyl 6-Bromohexanoate is Not Interchangeable with Other ω-Bromo Esters


Substituting Methyl 6-bromohexanoate with a seemingly similar ω-bromo ester, such as Ethyl 6-bromohexanoate or Methyl 5-bromovalerate, can lead to significant and quantifiable changes in reaction outcomes, compound lipophilicity, and downstream linker geometry . The alkyl chain length directly impacts the spatial distance between functional groups in PROTACs, while the ester group's size and resulting lipophilicity (logP) are critical determinants of pharmacokinetic properties . Furthermore, reactivity in specific catalytic cycles, such as nickel-catalyzed cross-couplings, can be severely diminished with a different ester group, underscoring the necessity for precise chemical specification .

Quantitative Differentiation of Methyl 6-Bromohexanoate: Lipophilicity, Volatility, and Reactivity


Lipophilicity Control: Methyl vs. Ethyl 6-Bromohexanoate for Optimized ADME Properties

When optimizing a lead compound's lipophilicity, the choice of ester is critical. Methyl 6-bromohexanoate (Target) provides a significantly lower logP (ACD/LogP: 2.16) compared to its direct analog, Ethyl 6-bromohexanoate (Comparator, ACD/LogP: 2.58) . This difference of 0.42 logP units is quantifiable and translates to a substantial change in partition coefficient, impacting membrane permeability and aqueous solubility. For scientists requiring a less lipophilic intermediate, the methyl ester offers a clear and predictable advantage over the ethyl analog.

Lipophilicity ADME Pharmacokinetics LogP

Volatility and Boiling Point: Methyl vs. Ethyl Ester in Purification and Reaction Conditions

The physical properties of Methyl 6-bromohexanoate (Target) differ starkly from Ethyl 6-bromohexanoate (Comparator), which has implications for reaction design and downstream purification. The methyl ester has a boiling point of 209.2 °C at 760 mmHg, whereas the ethyl ester's boiling point is 295.4 °C at the same pressure . This difference of over 86 °C indicates that the methyl ester is significantly more volatile.

Boiling Point Volatility Purification Physical Properties

Density and Molecular Volume: Methyl vs. Ethyl Ester in Material Handling

Methyl 6-bromohexanoate (Target) possesses a higher density (1.3 ± 0.1 g/cm³) compared to its ethyl analog (Comparator, 1.254 g/cm³) . This difference is a direct consequence of the ethyl ester's larger molar volume and increased molecular weight.

Density Molecular Volume Formulation Material Science

Chain Length for PROTAC Linkers: C6 Spacer vs. Shorter-Chain Analogs

In the design of PROTACs, the linker length is a critical parameter that dictates the spatial orientation of the E3 ligase ligand and the target protein ligand, directly impacting ternary complex formation and subsequent degradation efficiency. Methyl 6-bromohexanoate provides a specific 6-carbon (C6) linear spacer, which is distinct from shorter-chain alternatives like Methyl 5-bromovalerate (C5) or longer ones like Methyl 7-bromoheptanoate (C7) . The selection of a C6 linker is a specific design choice based on structural modeling and SAR, where a difference of a single methylene unit can be the determining factor between an inactive molecule and a potent degrader [1].

PROTAC Linker Degradation Spacer Length

Functional Group Orthogonality: Methyl Ester vs. Free 6-Bromohexanoic Acid

The methyl ester of 6-bromohexanoic acid is a protected form of the carboxylic acid, offering a distinct advantage in synthetic sequences requiring orthogonal reactivity. The free 6-bromohexanoic acid (Comparator) has a predicted pKa of 4.72, making it acidic and prone to unwanted side reactions with basic or nucleophilic reagents . In contrast, Methyl 6-bromohexanoate (Target) lacks an acidic proton, allowing for selective reactions at the alkyl bromide site without the need for protecting the carboxylic acid, which must be done with the free acid .

Orthogonal Protection Selective Functionalization pKa

Superior Reactivity in Nickel-Catalyzed Cross-Coupling: Methyl vs. Ethyl Ester

In nickel-catalyzed disulfide bond-forming cross-coupling reactions, the choice of ester on the ω-bromoacid electrophile has a profound impact on the reaction yield. When subjected to identical nickel-catalyzed reductive coupling conditions, Methyl 6-bromohexanoate (Target) demonstrates significantly higher efficiency, yielding more product compared to Ethyl 6-bromohexanoate (Comparator), which was reported to give only a 34% yield of the desired product . This difference in reactivity is likely due to the steric and electronic influence of the ester group on the catalytic cycle.

Nickel Catalysis Cross-Coupling Reactivity Yield

Methyl 6-Bromohexanoate Application Scenarios Based on Proven Differentiation


Scenario 1: PROTAC Synthesis Requiring a Precise C6 Linker

When designing a PROTAC molecule, the optimal linker length is determined through systematic SAR studies. For a project where molecular modeling and initial screening have identified a 6-carbon spacer as the most effective for recruiting the E3 ligase and inducing target degradation, Methyl 6-bromohexanoate is the logical procurement choice over C5 or C7 analogs . Its specific chain length is a proven requirement for the desired biological activity.

Scenario 2: Optimizing a Lead Compound's Lipophilicity Profile

During lead optimization, a medicinal chemistry team is seeking to reduce the lipophilicity (logP) of a candidate to improve its solubility and reduce metabolic clearance. Replacing an ethyl 6-bromohexanoate-derived fragment with the corresponding methyl 6-bromohexanoate fragment is a standard strategy. The quantifiable difference of 0.42 logP units (ACD/LogP 2.16 vs. 2.58) provides a predictable and favorable shift in the compound's overall physicochemical properties .

Scenario 3: Multi-Step Synthesis Requiring Orthogonal Functional Group Reactivity

A synthetic route involves an initial alkylation using the ω-bromoalkyl chain, followed by a later-stage reaction that would be incompatible with a free carboxylic acid (e.g., amide coupling with a base-sensitive substrate). In this scenario, Methyl 6-bromohexanoate is essential because its methyl ester acts as a protecting group, enabling the first reaction to occur without interference. The free acid (pKa ~4.72) would require additional protection and deprotection steps, which the methyl ester elegantly avoids, streamlining the overall synthesis .

Scenario 4: Nickel-Catalyzed Cross-Coupling for Complex Molecule Assembly

A process chemistry group is scaling up a route that utilizes a nickel-catalyzed cross-coupling to form a key carbon-sulfur bond. Based on comparative reactivity data, they select Methyl 6-bromohexanoate over Ethyl 6-bromohexanoate to ensure a robust and high-yielding process . The choice of the methyl ester over the ethyl ester is a risk-mitigation strategy to avoid the significantly lower yields associated with the ethyl analog in this specific catalytic transformation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 6-bromohexanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.